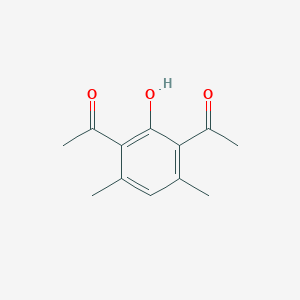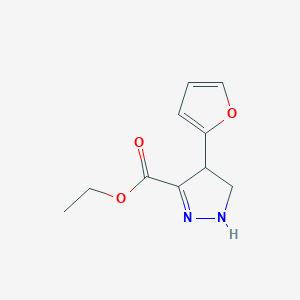![molecular formula C15H20N2O4 B265749 4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B265749.png)
4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as Boc-4-oxo-L-phenylalanine and is classified as an amino acid derivative.
Mecanismo De Acción
The mechanism of action of Boc-4-oxo-L-phenylalanine is not fully understood. However, it is believed that this compound acts as a prodrug, which is converted into its active form in the body. The active form of Boc-4-oxo-L-phenylalanine is believed to inhibit the activity of certain enzymes, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
Boc-4-oxo-L-phenylalanine has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. This compound has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using Boc-4-oxo-L-phenylalanine in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available reagents. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Boc-4-oxo-L-phenylalanine. One of the significant areas of research is the development of new peptide-based drugs using this compound as a building block. Another area of research is the investigation of the mechanism of action of this compound and its potential applications in various biological processes. Additionally, the development of new synthetic methods for the preparation of Boc-4-oxo-L-phenylalanine and its analogs is also an area of future research.
Métodos De Síntesis
The synthesis of Boc-4-oxo-L-phenylalanine involves the reaction of L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) in dichloromethane (DCM). The reaction mixture is then stirred at room temperature for several hours, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
Boc-4-oxo-L-phenylalanine has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of peptide synthesis. It is used as a building block for the synthesis of various peptides, including antimicrobial peptides, cell-penetrating peptides, and peptide-based drugs.
Propiedades
Nombre del producto |
4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid |
|---|---|
Fórmula molecular |
C15H20N2O4 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
4-[2-(butylcarbamoyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20N2O4/c1-2-3-10-16-15(21)11-6-4-5-7-12(11)17-13(18)8-9-14(19)20/h4-7H,2-3,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20) |
Clave InChI |
HQXQBECLAYBWRF-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O |
SMILES canónico |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)

![5'-Isopropyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265677.png)

![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265687.png)

![3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B265692.png)
![4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B265693.png)
![2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B265698.png)
![2-[(5-Bromo-2-pyridinyl)amino]naphthoquinone](/img/structure/B265701.png)

![6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone](/img/structure/B265704.png)

![N-[4-Acetyl-5-methyl-5-(naphthalene-2-sulfonylmethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide](/img/structure/B265710.png)